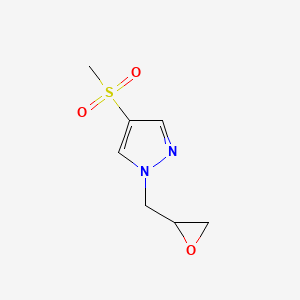

4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole

Description

Properties

IUPAC Name |

4-methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-13(10,11)7-2-8-9(4-7)3-6-5-12-6/h2,4,6H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXDETOCEAVRIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN(N=C1)CC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole typically involves the reaction of appropriate pyrazole derivatives with reagents that introduce the methylsulfonyl and oxirane groups. One common synthetic route involves the reaction of 4-methylsulfonyl-1H-pyrazole with epichlorohydrin under basic conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.

Reduction: The methylsulfonyl group can be reduced to a methylthio group using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines and alcohols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s epoxide ring makes it a potential candidate for studying enzyme-catalyzed epoxide ring-opening reactions, which are important in biochemistry.

Mechanism of Action

The mechanism of action of 4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole involves its ability to undergo various chemical reactions due to the presence of the reactive epoxide ring and the electron-withdrawing methylsulfonyl group. These functional groups enable the compound to interact with various molecular targets, including enzymes and other proteins, through covalent bonding and other interactions .

Comparison with Similar Compounds

4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole can be compared with other similar compounds, such as:

4-Methylsulfonyl-1H-pyrazole: Lacks the epoxide ring, making it less reactive in certain chemical reactions.

1-(Oxiran-2-ylmethyl)pyrazole: Lacks the methylsulfonyl group, which affects its electron-withdrawing properties and reactivity.

4-Methylthio-1-(oxiran-2-ylmethyl)pyrazole:

Biological Activity

4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring with a methylsulfonyl group and an oxirane moiety, which contributes to its unique biological profile. The presence of these functional groups enhances its interaction with biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that certain pyrazole analogs can decrease the viability of cancer cell lines such as MCF7, with an IC50 value of 39.70 µM for specific derivatives . The mechanism involves the activation of caspases, which are crucial for apoptosis. The compound's ability to modulate caspase activity suggests a potential for developing anticancer therapies targeting these pathways.

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity. A series of pyrazole derivatives were evaluated for their efficacy against various bacterial strains. Notably, compounds similar to this compound showed strong antibacterial effects against Staphylococcus aureus and Escherichia coli . The structure-activity relationship indicates that modifications in the pyrazole ring can enhance antibacterial potency.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole moiety have been shown to inhibit inflammatory mediators in vitro, suggesting that this compound may also possess similar activities . Such effects could be beneficial in treating chronic inflammatory conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : Induction of apoptosis through caspase pathways.

- Enzyme Inhibition : Inhibition of enzymes relevant to cancer proliferation and inflammation.

- Antioxidant Activity : Some pyrazole derivatives exhibit radical scavenging capabilities, contributing to their protective effects against oxidative stress .

Data Summary

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Case Study 1 : A derivative similar to this compound was tested in a preclinical model for its anticancer properties, showing promising results in tumor reduction and survival rates.

- Case Study 2 : In a clinical trial assessing the antimicrobial effects of pyrazole compounds, significant reductions in bacterial load were observed in patients with chronic infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole derivatives?

- Answer : A common approach involves refluxing precursor compounds (e.g., pyrazole derivatives) with oxidizing agents like chloranil in xylene for extended periods (25–30 hours). Post-reaction, the organic layer is separated, washed with NaOH solution and water, dried (e.g., anhydrous Na₂SO₄), and purified via recrystallization (e.g., methanol) . Optimization requires controlling reaction time and stoichiometry to minimize side products.

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Answer : Single-crystal X-ray diffraction is definitive for confirming molecular geometry, particularly for sulfonyl and oxirane substituents . Complementary methods include:

- IR spectroscopy : To identify functional groups (e.g., sulfonyl S=O stretches ~1350–1150 cm⁻¹).

- ¹H/¹³C NMR : To resolve methylsulfonyl and oxirane protons (e.g., oxirane CH₂ signals at δ ~3.5–4.5 ppm).

- Mass spectrometry (EI/HRMS) : For molecular ion validation and fragmentation patterns .

Q. How can researchers ensure reproducibility in synthesizing pyrazole-based sulfonamides?

- Answer : Strict control of reaction conditions (temperature, solvent purity) and stoichiometric ratios (e.g., chloranil as a 1.4:1 molar excess) is critical. Post-synthetic purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization improves yield and purity .

Advanced Research Questions

Q. What role do substituents on the pyrazole ring play in isomer distribution during synthesis?

- Answer : Substituents at the 4-position (e.g., methylsulfonyl) influence steric and electronic effects, altering reaction pathways. For example, bulky groups may favor specific isomers by hindering nucleophilic attack at certain positions. Studies on analogous pyrazoles show that electron-withdrawing substituents (e.g., sulfonyl) reduce isomer diversity by stabilizing intermediates .

Q. How can the oxirane moiety be functionalized for targeted applications (e.g., drug discovery)?

- Answer : The oxirane's strained ring allows nucleophilic ring-opening reactions. Strategies include:

- Amine/epoxide reactions : To form β-amino alcohol derivatives.

- Acid-catalyzed hydrolysis : To generate diols for further esterification or crosslinking .

- Thiol-epoxide "click" chemistry : For bioconjugation or polymer synthesis .

Q. What experimental approaches resolve contradictions in biological activity data for pyrazole sulfonamides?

- Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). Mitigation strategies include:

- Dose-response profiling : To establish EC₅₀/IC₅₀ values across multiple models (e.g., antifungal assays against R. solani vs. A. porri) .

- Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., replacing methylsulfonyl with trifluoromethyl) to isolate pharmacophoric groups .

Q. What mechanisms explain the bioactivity of sulfonamide-pyrazole hybrids in therapeutic contexts?

- Answer : The methylsulfonyl group enhances metabolic stability and membrane permeability, while the oxirane moiety enables covalent binding to target proteins (e.g., RalA GTPase in cancer studies). Computational docking and MD simulations can validate binding modes .

Methodological Considerations

Q. How should researchers design experiments to evaluate the stability of this compound under varying pH conditions?

- Answer : Conduct accelerated stability studies using buffered solutions (pH 1–13) at 25°C/40°C. Monitor degradation via HPLC (C18 columns, UV detection at λ ~254 nm) and identify breakdown products using LC-MS .

Q. What strategies optimize regioselectivity in pyrazole functionalization reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.